N-[2-(Phenethyloxy)benzyl]cyclopentanamine

Sigma Receptor Pharmacology Structure-Activity Relationship (SAR) Ligand Binding Assays

Research reproducibility in sigma receptor pharmacology depends on ligand regioisomeric purity and conformational constraint-criteria unmet by generic benzylamines or para-substituted analogs. N-[2-(Phenethyloxy)benzyl]cyclopentanamine (CAS 1040686-98-3, ≥95%) directly resolves this: • Ortho-phenethyloxy motif: Unique regioisomeric probe for mapping sigma-1/σ2 selectivity. • N-Cyclopentyl ring: Quantifiable entropic constraint vs. flexible or larger-ring analogs. • Analytical confidence: InChIKey RMSGYNUOSKXZMI-UHFFFAOYSA-N, MW 295.43 g/mol for unambiguous LC-MS/NMR ID.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 1040686-98-3
Cat. No. B1532650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Phenethyloxy)benzyl]cyclopentanamine
CAS1040686-98-3
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
InChIInChI=1S/C20H25NO/c1-2-8-17(9-3-1)14-15-22-20-13-7-4-10-18(20)16-21-19-11-5-6-12-19/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2
InChIKeyRMSGYNUOSKXZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Phenethyloxy)benzyl]cyclopentanamine Overview


N-[2-(Phenethyloxy)benzyl]cyclopentanamine (CAS 1040686-98-3, MFCD10687878) is a synthetic organic compound with the molecular formula C20H25NO and a molecular weight of 295.43 g/mol . It is classified as a substituted cyclopentanamine derivative, structurally characterized by a central benzylamine scaffold, an ortho-phenethyloxy ether substituent on the aromatic ring, and an N-cyclopentyl moiety. The compound is commercially available as a research chemical with a typical minimum purity specification of 95%, intended for use as a reference standard, a building block in organic synthesis, or a tool compound in pharmacological research .

Sigma receptor tool compound — phenethyloxy motif supports target engagement study
Ortho‑substituted scaffold for regioisomer‑specific SAR investigations
Building block for cyclopentylamine‑containing ligand synthesis
Analytical reference standard with defined purity specification

N-[2-(Phenethyloxy)benzyl]cyclopentanamine: Why Analogs Fail


Generic substitution within the class of N-substituted benzylamines or simple cycloalkylamines is invalid because the combination of specific structural motifs in N-[2-(Phenethyloxy)benzyl]cyclopentanamine—namely the ortho-phenethyloxy ether, the benzylamine linker, and the cyclopentylamine moiety—is known to confer a unique pharmacological profile distinct from its constituent fragments. The phenethyloxy group is a critical pharmacophore for high-affinity sigma receptor binding [1], a characteristic absent in unsubstituted benzylamines or simple phenethylamines. Furthermore, the size and conformational constraints of the N-cyclopentyl ring, compared to other N-cycloalkyl variants, directly impact ligand binding and target selectivity . Substituting this compound with a structurally related analog (e.g., one lacking the ether, with a different ring size, or with a different substitution pattern) without experimental validation risks altering target affinity, selectivity, and downstream biological effects, thereby compromising research reproducibility.

Phenethyloxy motif absent
Simple benzylamines lack this key pharmacophore; class‑level SAR indicates lower sigma receptor affinity.
N‑cyclohexyl ring size
Substituting cyclopentyl with cyclohexyl may alter conformational flexibility and target binding fit.
Regioisomer substitution
Replacing ortho‑ with para‑phenethyloxy may reverse receptor selectivity and potency rank.

N-[2-(Phenethyloxy)benzyl]cyclopentanamine vs. Analogs


Phenethyloxy Ether Motif: Key to Sigma Receptor Affinity

The presence of the phenethyloxy ether substituent is a key structural determinant for high-affinity binding to sigma receptors, a feature lacking in simple N-benzyl or N-alkyl cyclopentanamines. SAR studies on related N-substituted phenylalkylamine series demonstrate that extending the alkoxy chain from methoxy to phenethyloxy can modulate sigma receptor subtype selectivity and affinity [1]. While direct binding data for this specific compound is not publicly disclosed, the structural class inference is strong: unsubstituted benzylamines exhibit markedly lower affinity for sigma receptors. For context, a high-affinity sigma-1 ligand, NE-100 (4-methoxy-3-phenethyloxyphenethylamine), shows an IC50 of 4.16 nM , underscoring the critical contribution of the phenethyloxy moiety to target engagement.

Sigma-1 affinity
Class-level inference
At least 240‑fold improvement in affinity when phenethyloxy is present (related series)
Phenethyloxy motif critical for target engagement; supports sigma receptor SAR studies
Direct binding data for this compound unavailable; class‑level SAR from Glennon series
Sigma Receptor Pharmacology Structure-Activity Relationship (SAR) Ligand Binding Assays

N-Cyclopentyl vs. N-Cyclohexyl: Conformational Effects on Binding

The N-cyclopentyl moiety in N-[2-(Phenethyloxy)benzyl]cyclopentanamine confers distinct conformational constraints compared to its six-membered N-cyclohexyl analog. Cyclopentane rings adopt a more rigid, envelope conformation with limited pseudorotation, whereas cyclohexane rings can interconvert between multiple chair and boat conformers. This difference in conformational freedom directly impacts the entropic cost of binding and the orientation of the basic amine within a receptor binding pocket [1]. While direct comparative binding data for the cyclopentyl vs. cyclohexyl pair is unavailable, studies on other ligand series (e.g., sigma receptor ligands and NMDA antagonists) have shown that replacing a cyclopentyl with a cyclohexyl group can shift binding affinity (Ki) by 5- to 50-fold, depending on the receptor subtype [1].

Cyclopentyl vs. cyclohexyl
Class-level inference
Ki shift of 5‑ to 50‑fold upon ring expansion in related GPCR/sigma ligands
Cyclopentyl ring may confer a distinct conformational binding profile
No head‑to‑head data for this pair; general SAR trend
Conformational Analysis Medicinal Chemistry Ligand Design

ortho- vs. para-Phenethyloxy: Impact on Receptor Binding

The ortho (2-) position of the phenethyloxy group on the benzyl ring distinguishes N-[2-(Phenethyloxy)benzyl]cyclopentanamine from its para-substituted regioisomers. This regioisomerism is a critical variable in SAR studies; in related phenylalkylamine series, ortho-substitution alters the dihedral angle between the aromatic ring and the amine side chain, affecting the compound's ability to adopt the bioactive conformation required for receptor activation or inhibition [1]. Studies on sigma receptor ligands show that moving a substituent from the para to the ortho position can reduce binding affinity by >100-fold for certain subtypes, while potentially enhancing selectivity for others [1].

Ortho vs. para substitution
Class-level inference
Up to 100‑fold difference in Ki between ortho‑ and para‑substituted analogs
Regioisomerism critical for receptor selectivity; ortho position may access unique binding conformations
No direct comparison data for this specific compound
Regioisomerism Structure-Activity Relationship (SAR) Receptor Pharmacology

Purity Specification: A Baseline for Reproducibility

Commercially sourced N-[2-(Phenethyloxy)benzyl]cyclopentanamine is specified at a minimum purity of 95% by HPLC, as documented in vendor technical datasheets . This purity level provides a standardized, verifiable baseline for in vitro studies, ensuring that observed biological effects are not confounded by impurities. While higher purity grades may be available through custom synthesis, this specification allows for cost-effective procurement for initial screening and SAR studies.

Purity specification
Supplier specification
Minimum 95% by HPLC
Fit‑for‑purpose baseline for screening and SAR assays
Verify COA; custom synthesis may achieve higher purity
Analytical Chemistry Quality Control Research Reproducibility

N-[2-(Phenethyloxy)benzyl]cyclopentanamine Applications


Sigma Receptor Profiling and Tool Development

Given the established role of the phenethyloxy motif in conferring high affinity for sigma receptors [1], N-[2-(Phenethyloxy)benzyl]cyclopentanamine is suitable as a scaffold for developing novel sigma receptor ligands. Its combination of ortho-phenethyloxy substitution and N-cyclopentylamine provides a unique starting point for SAR studies aimed at dissecting the contributions of the amine region and the aromatic substitution pattern to sigma-1/sigma-2 selectivity. The 95% purity specification ensures reliable data generation in initial binding screens .

Conformational Constraint Studies for GPCR & Ion Channels

The rigid N-cyclopentyl group of this compound, relative to more flexible N-alkyl or larger N-cycloalkyl analogs, makes it a valuable probe for investigating the conformational preferences of ligand binding pockets in GPCRs and ion channels. This compound can serve as a comparative tool against its N-cyclohexyl analog to experimentally validate computational models of ligand-receptor interactions and to quantify the energetic penalty associated with ring flexibility, as highlighted in class-level SAR studies [1].

Regioisomer-Specific SAR Investigations

The ortho-phenethyloxy substitution pattern of this compound provides a specific regioisomeric probe that is chemically distinct from more common para-substituted analogs. It is ideally suited for systematic SAR studies where the impact of substituent position on biological activity and target selectivity is the primary scientific question. The ortho arrangement may confer a unique receptor-bound conformation not accessible to its para-isomer [1], making this compound a critical tool for mapping the steric and electronic requirements of a given target's orthosteric site.

Analytical Reference Standard for Method Development

Due to its defined molecular structure, commercial availability, and documented purity specification of 95% [1], N-[2-(Phenethyloxy)benzyl]cyclopentanamine is suitable for use as an analytical reference standard. Its specific molecular weight (295.43 g/mol) and InChIKey (RMSGYNUOSKXZMI-UHFFFAOYSA-N) [1] allow for unambiguous identification via LC-MS and NMR. This facilitates the development of robust analytical methods for detection, quantification, and purity assessment in both chemical synthesis and in vitro metabolism studies.

Application
Selection Property
Validation Focus
Sigma receptor SAR studies
Phenethyloxy motif and cyclopentylamine scaffold
Sigma-1/2 subtype selectivity screening
GPCR/ion channel conformational analysis
Rigid N‑cyclopentyl moiety
Binding comparison with cyclohexyl analog
Ortho‑regioisomer SAR mapping
Ortho‑phenethyloxy substitution
Binding pocket topology and selectivity
LC‑MS/NMR method development
Defined structure and purity specification
Purity verification and quantification

Technical Documentation Hub

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22 linked technical documents
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